molecular formula C7H6BrNO2 B3226639 6-Bromo-5-methoxypyridine-3-carbaldehyde CAS No. 1256833-92-7

6-Bromo-5-methoxypyridine-3-carbaldehyde

Cat. No.: B3226639
CAS No.: 1256833-92-7
M. Wt: 216.03 g/mol
InChI Key: ZJMJPSFPSUUPDY-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and an aldehyde group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-5-methoxypyridine-3-carbaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methoxypyridine-3-carbaldehyde. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6th position of the pyridine ring.

Another method involves the use of 5-bromo-2-methoxypyridine as a starting material. This compound undergoes formylation to introduce the aldehyde group at the 3rd position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxypyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-5-methoxypyridine-3-carboxylic acid.

    Reduction: 6-Bromo-5-methoxypyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-methoxypyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-methoxypyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and aldehyde groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the bromine atom.

    5-Bromo-2-methoxypyridine: Similar structure but lacks the aldehyde group.

    6-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

6-Bromo-5-methoxypyridine-3-carbaldehyde is unique due to the combination of the bromine, methoxy, and aldehyde groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

IUPAC Name

6-bromo-5-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMJPSFPSUUPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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